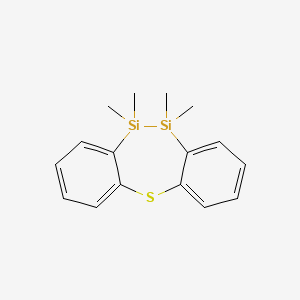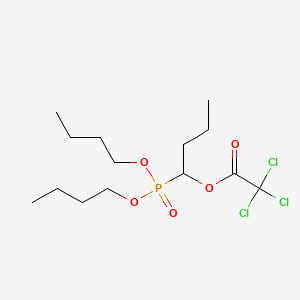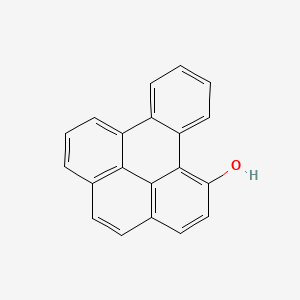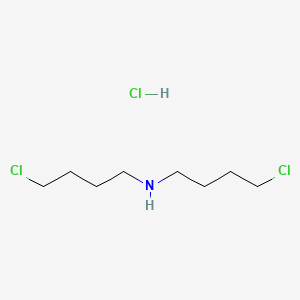![molecular formula C13H24O3Si2 B14443334 [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 73759-43-0](/img/structure/B14443334.png)
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) is an organic compound with the molecular formula C14H24O3Si2 It is characterized by the presence of two trimethylsilane groups attached to a methoxy-substituted phenylene ring through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 2-methoxy-1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of ether linkages between the phenolic hydroxyl groups and the trimethylsilyl groups .
Industrial Production Methods
While specific industrial production methods for [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Phenol and trimethylsilanol are the primary products.
Wissenschaftliche Forschungsanwendungen
[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a protecting group for phenolic hydroxyl groups.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active compounds and drug delivery systems.
Wirkmechanismus
The mechanism of action of [(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection to the phenolic hydroxyl groups, allowing selective reactions at other sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with tert-butyl groups instead of methoxy groups.
[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): :
Eigenschaften
CAS-Nummer |
73759-43-0 |
|---|---|
Molekularformel |
C13H24O3Si2 |
Molekulargewicht |
284.50 g/mol |
IUPAC-Name |
(2-methoxy-4-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C13H24O3Si2/c1-14-13-10-11(15-17(2,3)4)8-9-12(13)16-18(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
JZDICGZDKZQBHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


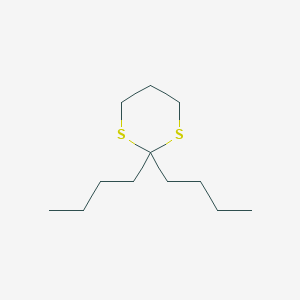
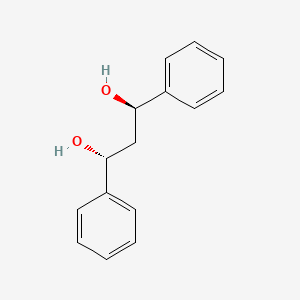
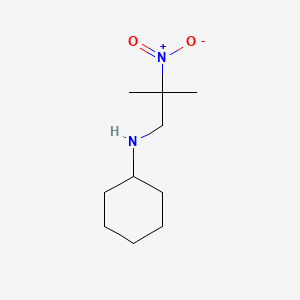
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
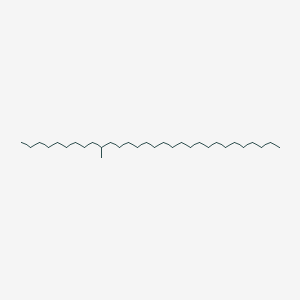

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)

![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
